2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a phthalimide moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the phthalimide derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the furan ring.
Furan-2-ylmethylamine: Contains the furan ring but lacks the phthalimide moiety.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the phthalimide and furan moieties, which confer distinct chemical and physical properties that are not present in the individual components.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-7H,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGOIPLDQMKDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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